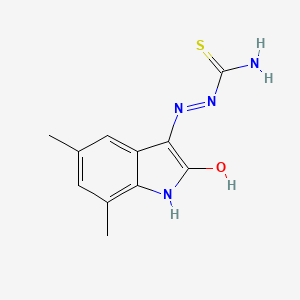
5,7-Dimethylisatin, 3-thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethylisatin, 3-thiosemicarbazone is a chemical compound that belongs to the class of isatin derivatives. Isatin derivatives are known for their diverse pharmacological properties, including antibacterial, anticancer, and antiviral activities. The addition of a thiosemicarbazone group to the isatin structure enhances its biological activity, making it a compound of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethylisatin, 3-thiosemicarbazone typically involves the reaction of 5,7-dimethylisatin with thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The general reaction scheme is as follows:
- Dissolve 5,7-dimethylisatin in ethanol.
- Add thiosemicarbazide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Wash the precipitate with cold ethanol and dry it to obtain the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethylisatin, 3-thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isatin and thiourea moieties.
Reduction: Reduction processes can lead to the formation of 3-aminoindolin-2-one and thiourea moieties.
Substitution: The thiosemicarbazone group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Isatin and thiourea moieties.
Reduction: 3-aminoindolin-2-one and thiourea moieties.
Substitution: Various substituted thiosemicarbazone derivatives.
Scientific Research Applications
5,7-Dimethylisatin, 3-thiosemicarbazone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 5,7-Dimethylisatin, 3-thiosemicarbazone involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the induction of reactive oxygen species (ROS)-mediated apoptosis in cancer cells . The compound may also inhibit specific enzymes or interfere with DNA synthesis, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Isatin: The parent compound of 5,7-Dimethylisatin, known for its diverse pharmacological properties.
Thiosemicarbazone Derivatives: A broad class of compounds with various biological activities, including anticancer, antibacterial, and antiviral properties.
Substituted Isatin-Thiosemicarbazones: Compounds with different substituents on the isatin or thiosemicarbazone moieties, exhibiting unique biological activities.
Uniqueness
5,7-Dimethylisatin, 3-thiosemicarbazone is unique due to the presence of both dimethyl groups on the isatin ring and the thiosemicarbazone moiety. This combination enhances its biological activity and makes it a valuable compound for further research and development in medicinal chemistry .
Properties
IUPAC Name |
(2-hydroxy-5,7-dimethyl-1H-indol-3-yl)iminothiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-5-3-6(2)8-7(4-5)9(10(16)13-8)14-15-11(12)17/h3-4,13,16H,1-2H3,(H2,12,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDJZMISNHTPTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)O)N=NC(=S)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
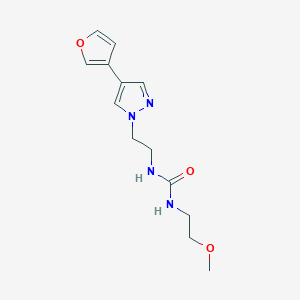
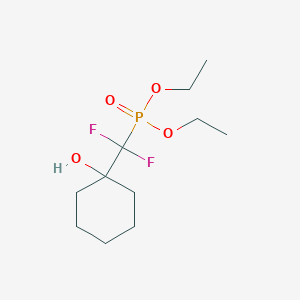
![4-(azepan-1-ylsulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2360587.png)
![7-((3-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2360588.png)
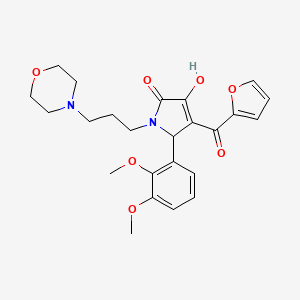
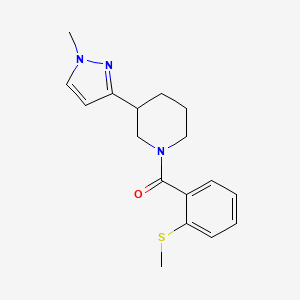
![1-Bromo-4-[(2-methoxyethyl)sulfanyl]benzene](/img/structure/B2360597.png)
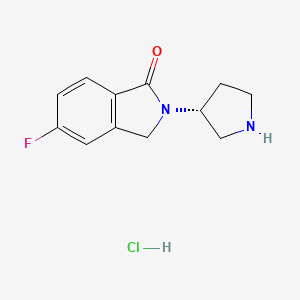

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2360600.png)
![4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)-1,3,5-trimethyl-1H-pyrazole](/img/structure/B2360602.png)
![1,3-dimethyl-5-{[4-(methylsulfanyl)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2360603.png)
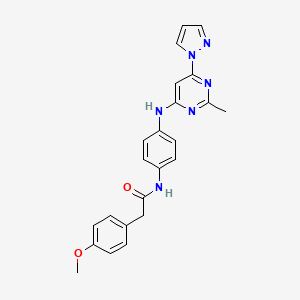
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-phenoxypropanamide](/img/structure/B2360605.png)
